molecular formula C8H15BrO2 B2819119 2-(5-Bromopentyl)-1,3-dioxolane CAS No. 56741-68-5

2-(5-Bromopentyl)-1,3-dioxolane

Cat. No.: B2819119
CAS No.: 56741-68-5
M. Wt: 223.11
InChI Key: DYVNUZNBIHDABX-UHFFFAOYSA-N
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Description

2-(5-Bromopentyl)-1,3-dioxolane is an organic compound that features a bromine atom attached to a pentyl chain, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopentyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 5-bromopentyl bromide under basic conditions. A common method includes the use of a strong base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopentyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The dioxolane ring can be oxidized or reduced under specific conditions, altering the compound’s reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the conditions, products can range from alcohols to carboxylic acids.

Scientific Research Applications

2-(5-Bromopentyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, especially as a precursor for bioactive molecules.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound’s derivatives are studied for their biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromopentyl)-1,3-dioxolane involves its reactivity due to the presence of the bromine atom and the dioxolane ring. The bromine atom acts as a leaving group in substitution reactions, while the dioxolane ring can participate in various chemical transformations. The molecular targets and pathways depend on the specific derivatives and their applications, ranging from enzyme inhibition to receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopentyl Acetate: Similar in structure but with an acetate group instead of a dioxolane ring.

    5-Bromo-1-pentanol: Features a hydroxyl group instead of a dioxolane ring.

    2-(5-Bromopentyl)isoindole-1,3-dione: Contains an isoindole ring instead of a dioxolane ring.

Uniqueness

2-(5-Bromopentyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-(5-bromopentyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVNUZNBIHDABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-68-5
Record name 2-(5-bromopentyl)-1,3-dioxolane
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